molecular formula C17H24N4O3S B3003535 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1795410-35-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Número de catálogo B3003535
Número CAS: 1795410-35-3
Peso molecular: 364.46
Clave InChI: MZOFEHIIHIOEEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a nitrogenous organic molecule that appears to be structurally related to various bioactive compounds discussed in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, synthesis, and molecular structures, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of carboxamide linkages and the introduction of various functional groups to the core structure. For instance, the synthesis of a related compound, N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, was reported as a new inhibitor for Adenylyl Cyclase of G. lamblia, suggesting that similar synthetic strategies could be employed for the compound of interest . Additionally, the synthesis of complex nitrogenous compounds often involves the use of NMR, FT-IR, and MS for characterization, as well as X-ray diffraction for structural confirmation, as seen in the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For example, the crystal structure and DFT study of a novel compound were performed to confirm the molecular structure and compare it with the X-ray diffraction data . Similarly, the molecular structure of the compound of interest could be analyzed using DFT calculations and X-ray crystallography to predict its geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For instance, l-Piperazine-2-carboxylic acid derived N-formamides were used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating that the compound of interest may also participate in or catalyze similar chemical reactions . Additionally, the binding mode of related compounds with biological targets has been analyzed through molecular docking studies, which could be relevant for understanding the interactions of the compound of interest with potential biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been elucidated through spectroscopic and computational methods. For example, the physicochemical properties of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were revealed using DFT, which included the study of molecular electrostatic potential and frontier molecular orbitals . These methods could also be applied to the compound of interest to determine its solubility, stability, and reactivity.

Relevant Case Studies

While the provided papers do not include case studies directly related to the compound of interest, they do offer insights into the biological evaluation of structurally similar compounds. For instance, the discovery of small molecule inhibitors of PCSK9 mRNA translation highlights the potential therapeutic applications of such compounds . The biological evaluation and molecular modeling studies of inhibitors for Adenylyl Cyclase of G. lamblia also provide a framework for assessing the bioactivity of the compound of interest .

Propiedades

IUPAC Name

1-methylsulfonyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-25(23,24)21-12-6-15(7-13-21)17(22)19-9-3-10-20-11-5-14-4-2-8-18-16(14)20/h2,4-5,8,11,15H,3,6-7,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOFEHIIHIOEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.